molecular formula C10H7BrN4S B1526591 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-43-3

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Cat. No. B1526591
M. Wt: 295.16 g/mol
InChI Key: MYCKAWVPBUXFGL-UHFFFAOYSA-N
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Description

The compound “4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . It has a molecular formula of CHBrN and an average mass of 197.032 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been analyzed . It has a molecular formula of CHBrN, an average mass of 197.032 Da, and a monoisotopic mass of 195.963608 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, have been analyzed . It has a molecular formula of CHBrN, an average mass of 197.032 Da, and a monoisotopic mass of 195.963608 Da .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, including pyrimidine, pyrazole, and thiazole derivatives, are pivotal in medicinal chemistry for their diverse biological activities. These compounds are utilized as core structures in the development of new drugs due to their ability to interact effectively with biological targets. The versatility of these heterocycles enables the exploration of pharmacophore space, contributing significantly to the discovery of compounds with potential CNS activity, among other therapeutic areas (Saganuwan, 2017).

Heterocycles in Optical Sensors and Electronics

Compounds containing heterocyclic units such as pyridine, pyrrole, and thiazole have been extensively utilized in the synthesis of optical sensors. Their electronic properties make them suitable for applications in luminescent materials and electronic devices, demonstrating the importance of heterocycles in the development of optoelectronic materials. These materials find applications in light-emitting diodes (LEDs), photovoltaic cells, and as sensors for various environmental and biological analytes (Jindal & Kaur, 2021).

Catalysis and Organic Synthesis

The unique reactivity of heterocyclic compounds, including those similar to 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine, has been exploited in catalysis and organic synthesis. These compounds serve as key intermediates in the formation of complex molecules through cross-coupling reactions and have been used to develop recyclable catalyst systems for efficient chemical synthesis, underscoring their importance in green chemistry and sustainable processes (Kantam et al., 2013).

Safety And Hazards

The safety and hazards of related compounds have been documented . For instance, 5-Bromo-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives, including “4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine”, could be further explored for their potential in cancer therapy, given their potent inhibitory activity against FGFRs .

properties

IUPAC Name

4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKAWVPBUXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Synthesis routes and methods I

Procedure details

A solution 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone (0.32 g, 1.17 mmol) and thio urea (0.097 g, 1.28 mmol) in ethanol (4 mL) was stirred at 80° C. for 1.5 hours. The resulting precipitate was filtered, washed with MeOH, and dried under vacuum to give 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (0.34 g, 99% yield).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was synthesized in 2 steps in a manner similar to that described above using 5-bromo-7-azaindole (1.0 g, 5.07 mmol), AlCl3 (1.35 g, 10.15 mmol), bromoacetylbromide (0.41 mL, 6.34 mmol) and thiourea (0.36 g, 4.72 mmol) (0.21 g, 48%, 2 steps) as a brown solid. Mass Spec.; MS 297 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 8.63(d, 1H), 8.28(d,1H), 7.82(s,1H),6.98(s,2H), 6.82(s,1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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